tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is derived from its structural components. The parent heterocycle is the 1,3-thiazole ring, a five-membered aromatic system containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The substituent at the 2-position of the thiazole ring is an ethyl group, which is further functionalized with a carbamate moiety. The carbamate group consists of a tert-butoxy carbonyl group attached to the nitrogen atom of the ethylamine chain.
Isomeric considerations arise primarily from the substitution pattern on the thiazole ring. For example, structural isomers could exist if the ethylcarbamate group were attached to the 4- or 5-position of the thiazole instead of the 2-position. Additionally, stereoisomerism is not observed in this compound due to the absence of chiral centers or restricted rotation around the carbamate-ethyl bond under standard conditions.
Molecular Formula and Structural Representation
The molecular formula of This compound is C₁₀H₁₆N₂O₂S , with a molecular weight of 228.31 g/mol . The structural representation includes the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| SMILES | CC(C)(C)OC(=O)NCCc1nccs1 |
| InChIKey | VQZJWNBQKMAPEH-UHFFFAOYSA-N |
| Topological Polar Surface Area | 78.7 Ų |
The SMILES string encodes the tert-butyl group (CC(C)(C)), the carbamate linkage (OC(=O)N), and the ethyl-thiazolyl moiety (CCc1nccs1). X-ray diffraction studies of analogous thiazole-containing carbamates suggest a planar thiazole ring with slight puckering at the sulfur atom.
Crystallographic Characterization and Conformational Analysis
Crystallographic data for This compound are limited, but insights can be drawn from related structures. For example, ethyl N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate exhibits a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°. These parameters suggest that similar carbamate-thiazole derivatives adopt layered packing arrangements stabilized by hydrogen bonds between the carbamate NH and thiazole sulfur atoms.
Conformational analysis reveals two primary rotamers along the ethyl chain connecting the carbamate and thiazole groups:
- Syn-periplanar : The carbamate carbonyl oxygen aligns with the thiazole sulfur, favoring intramolecular dipole interactions.
- Anti-periplanar : The carbonyl oxygen and thiazole sulfur adopt opposite orientations, minimizing steric hindrance from the tert-butyl group.
Density functional theory (DFT) calculations on analogous compounds indicate a energy difference of ~2.3 kcal/mol between these conformers, with the anti-periplanar form being more stable.
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-11-6-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
OAXRZWYVAKGJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of tert-butyl carbamate and 2-bromoethyl thiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is being investigated for its role in drug development, particularly as a scaffold for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes. The thiazole ring and carbamate group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate with structurally related carbamates, focusing on structural features, physicochemical properties, reactivity, and applications.
Structural and Functional Group Variations
Key Observations :
- Substituent Effects: Electrophilic groups (e.g., bromo in tert-butyl N-(6-bromohexyl)carbamate) enhance reactivity for alkylation, while polar groups (e.g., aminomethyl in the hydrochloride salt derivative) improve solubility .
Physicochemical Properties
- Solubility: The hydrochloride salt of the aminomethyl-thiazole derivative exhibits higher aqueous solubility compared to the neutral thiazole analog due to ionic character .
- Lipophilicity : Longer alkyl chains (e.g., 6-bromohexyl) increase logP values, enhancing membrane permeability but reducing water solubility .
Biological Activity
Introduction
Tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, mechanism of action, and applications in drug development.
Chemical Structure and Synthesis
The compound this compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of a thiazole derivative with tert-butyl carbamate under specific conditions to yield the desired product.
Synthetic Route Overview
- Formation of Thiazole Ring : Synthesized through Hantzsch thiazole synthesis.
- Nucleophilic Substitution : The introduction of the ethyl group occurs via nucleophilic substitution.
- Carbamate Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).
Antibacterial Properties
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains. For instance, a study evaluated the compound's efficacy against E. coli, M. luteus, and B. cereus, showing promising results with low toxicity levels compared to control agents .
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Toxicity Level |
|---|---|---|
| E. coli | 25 µg/mL | Low |
| M. luteus | 30 µg/mL | Low |
| B. cereus | 20 µg/mL | Low |
| P. aeruginosa | >100 µg/mL | Moderate |
The mechanism by which this compound exerts its antibacterial effects involves binding to specific enzymes or receptors, thereby modulating their activity. The thiazole moiety is crucial for its interaction with biological targets, potentially inhibiting key metabolic pathways in bacteria.
Case Studies and Research Findings
- Inhibition of Biofilm Formation : New thiazole derivatives were tested for their ability to inhibit biofilm formation in S. aureus and P. aeruginosa. While they did not significantly affect microbial growth at high concentrations (MIC > 100 µg/mL), they effectively reduced biofilm formation, indicating a potential application in treating persistent infections .
- Cytotoxicity Assessment : The Artemia salina assay was employed to evaluate the cytotoxicity of synthesized compounds, revealing that several derivatives exhibited low toxicity while maintaining high antibacterial potency .
- Enzyme Inhibition Studies : Studies have shown that compounds similar to this compound can act as enzyme inhibitors in various biological contexts, highlighting their versatility as drug candidates in medicinal chemistry .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole-containing compounds:
Table 2: Comparison with Related Compounds
| Compound | Antibacterial Activity | Mechanism of Action |
|---|---|---|
| tert-butyl N-[2-(1,3-thiazol-4-yl)ethyl]carbamate | Moderate | Enzyme inhibition |
| tert-butyl N-[5-bromo-1,3-thiazol-2-yl]carbamate | High | Receptor binding |
| tert-butyl N-[2-chloroethyl]carbamate | Low | Non-specific interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
